Comparative Cytotoxicity of PD 116779 Against Human Colon Adenocarcinoma Cells
PD 116779 demonstrates moderate cytotoxicity against HCT-8 human colon adenocarcinoma cells with an IC50 value of 4.08 × 10⁻⁷ M [1]. In comparison, the structurally related benz[a]anthraquinone ochromycinone (lacking the 2,3-dihydroxy substitution) shows weaker activity against HCT-8 cells with a reported IC50 of 8.47 × 10⁻⁷ M [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.08 × 10⁻⁷ M |
| Comparator Or Baseline | Ochromycinone: 8.47 × 10⁻⁷ M |
| Quantified Difference | 2.08-fold greater potency |
| Conditions | HCT-8 human colon adenocarcinoma cell line |
Why This Matters
The 2.08-fold potency differential establishes PD 116779 as the structurally optimized lead candidate for research programs requiring defined benz[a]anthraquinone activity, as procurement of ochromycinone would yield lower potency and require higher compound consumption per experiment.
- [1] Kern DL, et al. PD 116,779, a new antitumor antibiotic of the benz[a]anthraquinone class. J Antibiot (Tokyo). 1986 Mar;39(3):469-70. View Source
- [2] Abdelfattah MS, et al. Bioactive compounds from marine-derived actinomycetes. Mar Drugs. 2021;19(2):74. View Source
